molecular formula C7H11ClF3NO2 B13922418 cis-2-(Trifluoromethyl)piperidine-4-carboxylic acid hydrochloride

cis-2-(Trifluoromethyl)piperidine-4-carboxylic acid hydrochloride

Katalognummer: B13922418
Molekulargewicht: 233.61 g/mol
InChI-Schlüssel: MSUATQFDGCXRGM-UYXJWNHNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

cis-2-(trifluoromethyl)piperidine-4-carboxylic acid;hydrochloride: is a chemical compound with the molecular formula C7H11ClF3NO2 . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The trifluoromethyl group attached to the piperidine ring enhances the compound’s chemical properties, making it valuable in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(trifluoromethyl)piperidine-4-carboxylic acid;hydrochloride typically involves the introduction of the trifluoromethyl group into the piperidine ring. This can be achieved through various methods, including:

Industrial Production Methods: Industrial production of cis-2-(trifluoromethyl)piperidine-4-carboxylic acid;hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the piperidine ring is oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

    Substitution: Substitution reactions involve replacing one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents are employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized piperidine derivatives, while substitution can produce halogenated or alkylated compounds.

Wirkmechanismus

The mechanism of action of cis-2-(trifluoromethyl)piperidine-4-carboxylic acid;hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl group can enhance binding affinity and selectivity, leading to improved biological activity. The compound may also modulate specific pathways by inhibiting or activating target molecules .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: cis-2-(trifluoromethyl)piperidine-4-carboxylic acid;hydrochloride stands out due to its specific trifluoromethyl group positioning on the piperidine ring, which can significantly influence its chemical and biological properties. This unique structure allows for distinct interactions with molecular targets, making it valuable in various research and industrial applications.

Eigenschaften

Molekularformel

C7H11ClF3NO2

Molekulargewicht

233.61 g/mol

IUPAC-Name

(2R,4S)-2-(trifluoromethyl)piperidine-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H10F3NO2.ClH/c8-7(9,10)5-3-4(6(12)13)1-2-11-5;/h4-5,11H,1-3H2,(H,12,13);1H/t4-,5+;/m0./s1

InChI-Schlüssel

MSUATQFDGCXRGM-UYXJWNHNSA-N

Isomerische SMILES

C1CN[C@H](C[C@H]1C(=O)O)C(F)(F)F.Cl

Kanonische SMILES

C1CNC(CC1C(=O)O)C(F)(F)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.